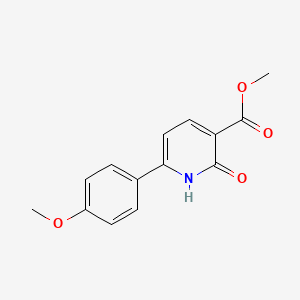

Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-10-5-3-9(4-6-10)12-8-7-11(13(16)15-12)14(17)19-2/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRGVISYDBELAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:

Condensation Reaction: The reaction begins with the condensation of an aldehyde (such as 4-methoxybenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt.

Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

Oxidation: The final step involves the oxidation of the dihydropyridine to form the desired product.

The reaction conditions typically include refluxing the reactants in ethanol or another suitable solvent, with the reaction time varying from several hours to overnight, depending on the specific conditions and reactants used.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Aplicaciones Científicas De Investigación

Research has shown that this compound possesses a range of biological activities, making it a candidate for further investigation in several therapeutic areas.

Antimicrobial Activity

Studies indicate that compounds with similar dihydropyridine structures exhibit notable antimicrobial properties. In vitro assessments have demonstrated that methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate shows activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound could be explored as a potential antimicrobial agent.

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell receptors. Specific effectiveness has been noted against certain strains of influenza virus in laboratory settings.

Anticancer Activity

One of the most promising aspects of this compound is its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation.

- Receptor Modulation : It may alter signaling pathways by interacting with specific cell surface receptors.

- Cell Cycle Arrest : Evidence suggests it can induce cell cycle arrest at the G1/S phase transition.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects on different cancer cell lines, this compound exhibited significant antiproliferative effects:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These findings indicate that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mecanismo De Acción

The mechanism of action of Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. By modulating these channels, the compound can influence various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. The exact pathways and molecular targets are still under investigation, but its effects on calcium signaling are well-documented.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physical Properties

The compound’s analogs differ in substituents at positions 1, 5, and 6, as well as ester/acid functional groups. These variations significantly impact physical properties such as melting points, solubility, and reactivity.

Table 1: Comparison of Key Structural Analogs

Key Observations :

- Ester vs. Acid : The carboxylic acid derivative (Compound 6) has a lower molecular weight and higher melting point (128–130°C) compared to methyl/ethyl esters, likely due to hydrogen bonding .

- Methoxy vs. Hydroxy Groups : The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to hydroxylated analogs, influencing bioavailability .

Reactivity and Functional Group Influence

- The target compound’s methyl ester group likely stabilizes the carboxylate moiety, preventing spontaneous decarboxylation.

- Ester Hydrolysis : Methyl esters (target compound) are generally more resistant to hydrolysis than ethyl esters (Compound 8), which could affect metabolic stability in biological systems .

Antioxidant and Antimicrobial Properties:

- Pyridin-2(1H)-one derivatives with electron-withdrawing groups (e.g., bromophenyl, carbonitrile) exhibit higher antioxidant activity. For instance, 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed 79.05% radical scavenging activity (vs. 82.71% for ascorbic acid) . In contrast, the target compound’s methoxy and ester groups may reduce antioxidant efficacy, as seen in analogs with similar substitution patterns .

Anti-Cancer Potential:

- Ethyl 6-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound A6) showed promising binding affinity to MCF-7 breast cancer cells in docking studies, indicating that the 4-methoxyphenyl group may enhance target recognition .

Actividad Biológica

Methyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate, also known by its CAS number 125031-50-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, particularly focusing on its anticancer effects, cytotoxicity, and pharmacological implications.

The chemical formula of this compound is with a molecular weight of 259 Da. The compound features a dihydropyridine ring substituted with a methoxyphenyl group, which influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO4 |

| Molecular Weight | 259 Da |

| LogP | 1.12 |

| Polar Surface Area (Ų) | 65 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A detailed study evaluated the cytotoxicity of this compound against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results were compared with harmine as a reference drug.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Methyl 6-(4-methoxyphenyl)-... | 2.17 ± 0.83 | HepG2 |

| Harmine | 2.54 ± 0.82 | HepG2 |

| Methyl 6-(4-methoxyphenyl)-... | <2.40 | HCT-116 |

The compound demonstrated comparable or superior activity to harmine in inhibiting cell growth, indicating a promising anticancer profile.

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that the compound may activate intrinsic apoptotic pathways, leading to cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Dihydropyridine Core : Contributes to the electron-rich environment necessary for interaction with biological targets.

- Methoxy Group : Enhances lipophilicity and may facilitate membrane penetration.

- Phenyl Substitution : Increases π-π stacking interactions with aromatic amino acids in target proteins.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Starting Materials | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Cyanoacetohydrazone + 4-methoxybenzaldehyde | Ammonium acetate/EtOH | 78 | |

| 5-Cyano-6-mercaptopyridine + Ethyl chloroformate | K₂CO₃/DMF | 40 |

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- Spectroscopy:

- ¹H/¹³C NMR : Assignments focus on diagnostic signals:

- δ 3.8–4.0 ppm (methoxy protons), δ 6.5–8.5 ppm (aromatic protons).

- Carbonyl carbons (C=O) appear at δ 165–175 ppm .

- X-ray Crystallography :

Advanced: How can researchers resolve contradictions in spectral data (e.g., tautomerism or rotameric forms)?

Answer:

- Variable-Temperature NMR : Distinguishes tautomers (e.g., keto-enol) by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm substituent positions and rule out rotameric ambiguity .

- X-ray Diffraction : Provides unambiguous proof of molecular geometry, such as the cis configuration of pyridinyl-vinyl groups in crystal lattices .

Advanced: What intermolecular interactions stabilize the crystal packing of this compound?

Answer:

Crystal structures are stabilized by:

Q. Table 2: Hydrogen-Bond Geometry (Example)

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N–H···O | 0.86 | 2.12 | 2.874 | 145 |

Basic: What biological activities have been reported for this compound and its derivatives?

Answer:

- Antioxidant Activity : Derivatives with electron-donating groups (e.g., 4-hydroxy-3-methoxyphenyl) show radical scavenging activity (67–79% DPPH inhibition at 12 ppm), comparable to ascorbic acid .

- Antimicrobial Activity : Thioether-substituted analogs exhibit moderate activity against S. aureus (MIC: 32 µg/mL) .

Q. Table 3: DPPH Radical Scavenging Activity

| Compound Substituents | % Inhibition (12 ppm) | Reference |

|---|---|---|

| 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl) | 79.05 | |

| 6-(4-Methoxyphenyl) | 17.55 |

Advanced: How do substituents on the pyridinone ring influence pharmacological activity?

Answer:

- Electron-Withdrawing Groups (e.g., -Br, -CN): Enhance antioxidant activity by stabilizing radical intermediates via resonance .

- Hydrophobic Substituents (e.g., 4-chlorophenyl): Improve membrane permeability, critical for antimicrobial efficacy .

- Methoxy Groups : Reduce metabolic degradation, extending in vivo half-life .

Advanced: What experimental evidence supports the role of hydroxyl groups in decarboxylation pathways?

Answer:

- Control Experiments : Protecting the hydroxyl group (e.g., methyl ether) in analogs like methyl 1-benzyl-5-(2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate halts decarboxylation, confirming the hydroxyl's catalytic role .

- Kinetic Studies : pH-dependent decarboxylation rates correlate with protonation states of the hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.